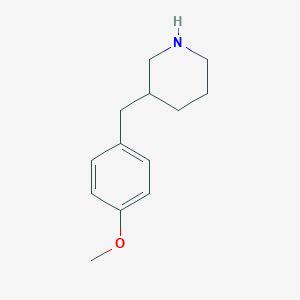

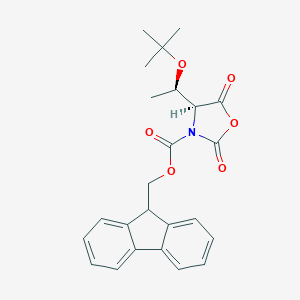

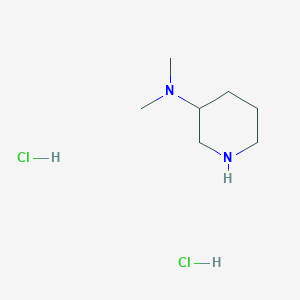

N,N-Dimethylpiperidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dimethylpiperidin-3-amine dihydrochloride is a chemical compound that is closely related to the structures and reactions of various methylpyridines and piperazine derivatives. While the provided papers do not directly discuss N,N-Dimethylpiperidin-3-amine dihydrochloride, they provide insights into similar compounds that can help infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of methylpyridines with chloramine in ether solutions. For instance, the reaction of 3,5-lutidine with chloramine leads to the formation of N-amino-3,5-dimethylpyridinium chloride, which suggests that amination reactions are a viable pathway for synthesizing nitrogen-containing chlorides . Similarly, the synthesis of N,N′-dimethylpiperazine betaines involves reactions with hydrochloric acid, indicating that the introduction of halides to nitrogen-containing rings can be achieved through acid-base reactions .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-amino-3,5-dimethylpyridinium chloride, has been determined by X-ray diffraction to be triclinic with space group P1 . For N,N′-dimethylpiperazine betaines, the crystal structure reveals infinite chains bridged by strong, symmetrical, and linear hydrogen bonds, with the piperazine ring adopting a chair conformation . These findings suggest that N,N-Dimethylpiperidin-3-amine dihydrochloride may also exhibit a complex molecular structure with specific conformational characteristics.

Chemical Reactions Analysis

The chemical reactions of methylpyridines with chloramine result in the formation of amination products or hydrochlorides . In the case of N,N′-dimethylpiperazine betaines, the reaction with hydrochloric acid leads to the formation of hydrohalides . These reactions indicate that N,N-Dimethylpiperidin-3-amine dihydrochloride could be involved in similar amination and acid-base reactions, potentially forming stable hydrochloride salts.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their spectroscopic data and basicity. The FTIR spectrum of N,N′-dimethylpiperazine betaines hydrohalides shows intense broad absorption in the 1500–400 cm^−1 region and a νC=O band at 1734 cm^−1 . The pKa values of these compounds were determined by potentiometric titration, and the NMR spectra in D2O were analyzed . These methods could be applied to N,N-Dimethylpiperidin-3-amine dihydrochloride to determine its physical and chemical properties, such as basicity, hydrogen bonding, and spectroscopic characteristics.

Scientific Research Applications

Corrosion Inhibition

N-heterocyclic amines, including compounds related to N,N-Dimethylpiperidin-3-amine, have been investigated for their corrosion inhibiting properties. These compounds have been found to suppress both cathodic and anodic processes of iron corrosion in acidic environments by adsorbing onto the metal surface, following a Langmuir adsorption isotherm. This property makes them valuable in the development of anti-corrosion coatings and treatments for metals (Babić-Samardžija, Khaled, & Hackerman, 2005).

Catalysis

In the realm of organic synthesis, derivatives of N,N-Dimethylpiperidin-3-amine dihydrochloride have shown promise as catalysts. For example, polymer-supported amino alcohols derived from related compounds have been evaluated as catalytic ligands in enantioselective addition reactions, demonstrating high catalytic activity. This application is particularly relevant in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals (Vidal‐Ferran et al., 1998).

Material Science

In material science, derivatives of N,N-Dimethylpiperidin-3-amine dihydrochloride have been utilized in the development of novel materials. For instance, a new amine photogenerator based on a related compound has been prepared for the isomerization of polyisoimide to polyimide, which is a critical process in the production of polyimide films used in electronics and aerospace industries due to their excellent thermal stability and mechanical properties (Mochizuki, Teranishi, & Ueda, 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

N,N-dimethylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCNBWACOPXKMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560608 |

Source

|

| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylpiperidin-3-amine dihydrochloride | |

CAS RN |

126584-46-1 |

Source

|

| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.